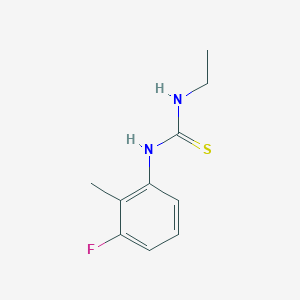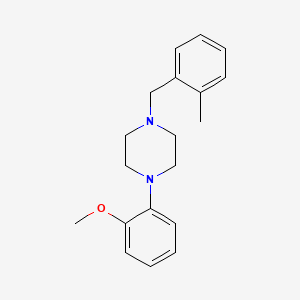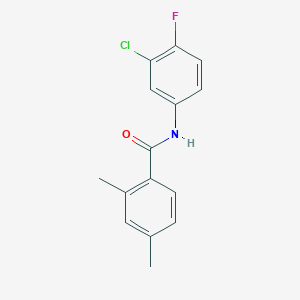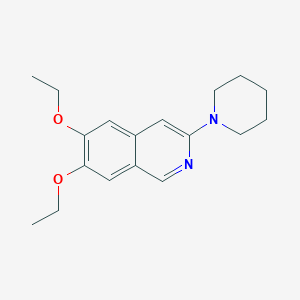
4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide, also known as ABM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABM belongs to the class of benzamides and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.
科学的研究の応用
4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has been shown to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has also been investigated for its anti-tumor properties, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has been found to have anti-angiogenic properties, which could be useful in the treatment of diseases such as diabetic retinopathy and cancer.
作用機序
The exact mechanism of action of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide is not fully understood. However, it has been suggested that 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has also been shown to inhibit the activity of nuclear factor-kappa B, which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In terms of its anti-tumor effects, 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal studies, 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has been found to reduce inflammation and swelling, as well as inhibit the growth of tumors. 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has also been shown to have a protective effect on the liver, reducing liver damage caused by certain toxins. Additionally, 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has been found to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily verified through recrystallization. 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, one limitation of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide is that its mechanism of action is not fully understood, which could make it difficult to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide. One area of interest is the potential use of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide. Another area of interest is the use of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide and its potential applications in the treatment of various diseases.
合成法
The synthesis of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide involves the reaction of 4-bromo-3-methylacetanilide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide.
特性
IUPAC Name |
4-acetamido-N-(4-bromo-3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-9-14(7-8-15(10)17)19-16(21)12-3-5-13(6-4-12)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZMQWSYNDYUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)

![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)


![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)




![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)
